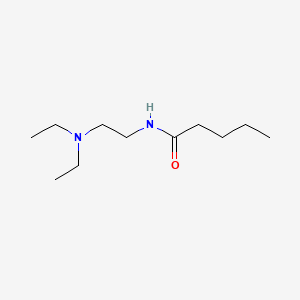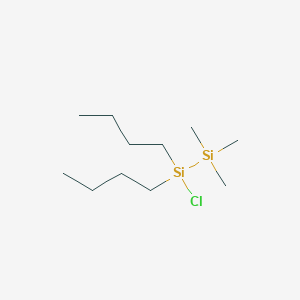
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H25ClSi2. This compound is part of the broader class of disilanes, which are characterized by the presence of a Si-Si bond. Organosilicon compounds like this compound are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
The synthesis of 1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of 1,1,2,2-tetramethyldisilane with butyl lithium, followed by chlorination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, which are useful in the production of silicone polymers.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include lithium aluminum hydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Organosilicon compounds are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.
Medicine: Research is ongoing into the use of silicon-based compounds in medical implants and devices, where their stability and biocompatibility are advantageous.
Industry: The compound is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.
作用機序
The mechanism by which 1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new Si-X bond. In oxidation reactions, the Si-H bond is converted to a Si-OH bond, leading to the formation of silanols or siloxanes. The molecular targets and pathways involved are primarily related to the reactivity of the silicon atoms and the nature of the substituents.
類似化合物との比較
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane can be compared to other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trimethyldisilane: This compound has three chlorine atoms and is more reactive in substitution reactions.
1-Chloro-2,2-diethyl-1,1,2-trimethyldisilane: This compound has ethyl groups instead of butyl groups, which affects its reactivity and physical properties.
1,1,2,2-Tetramethyldisilane: This compound lacks chlorine atoms and is less reactive in substitution reactions but can still undergo oxidation and reduction.
The uniqueness of this compound lies in its specific combination of butyl groups and a chlorine atom, which provides a balance of reactivity and stability, making it useful in various applications.
特性
CAS番号 |
106488-42-0 |
|---|---|
分子式 |
C11H27ClSi2 |
分子量 |
250.95 g/mol |
IUPAC名 |
dibutyl-chloro-trimethylsilylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-14(12,11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChIキー |
UCXOZHHLASDRKS-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](CCCC)([Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)

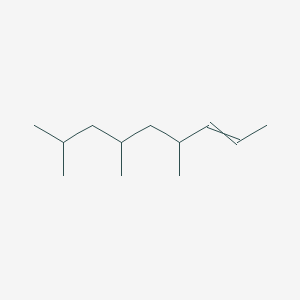
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
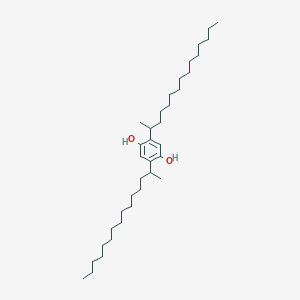

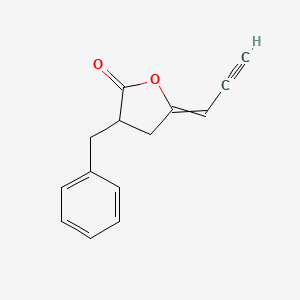

![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
